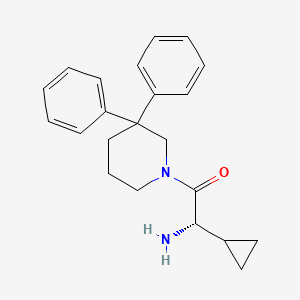
(1S)-1-cyclopropyl-2-(3,3-diphenylpiperidin-1-yl)-2-oxoethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AD-8007 is a compound known for its role as an acetyl coenzyme A synthase 2 (ACSS2) inhibitor. This compound has garnered attention due to its ability to cross the blood-brain barrier and its significant impact on reducing lipid storage and cell colony formation in vitro models. AD-8007 has shown promising anti-cancer activity, particularly in breast cancer research .
Preparation Methods
The synthesis of AD-8007 involves specific reaction conditions and synthetic routes. While detailed synthetic routes are proprietary and not publicly disclosed, the compound is typically prepared through a series of organic reactions that ensure its purity and efficacy. Industrial production methods focus on optimizing yield and maintaining the integrity of the compound through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
AD-8007 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
AD-8007 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes, particularly in lipid metabolism.
Medicine: Investigated for its potential in cancer treatment, especially breast cancer. It has shown efficacy in reducing tumor cell viability and lipid storage in cancer cells.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
AD-8007 exerts its effects by inhibiting acetyl coenzyme A synthase 2 (ACSS2). This enzyme is crucial for the conversion of acetate to acetyl coenzyme A, a key molecule in fatty acid synthesis and protein acetylation. By inhibiting ACSS2, AD-8007 reduces the availability of acetyl coenzyme A, thereby decreasing lipid synthesis and promoting tumor cell death. This mechanism is particularly effective in targeting breast cancer brain metastatic cells .
Comparison with Similar Compounds
AD-8007 is unique in its ability to cross the blood-brain barrier and its specific inhibition of ACSS2. Similar compounds include:
AD-5584: Another ACSS2 inhibitor with similar properties and applications.
Other ACSS2 inhibitors: Various other compounds target ACSS2, but AD-8007 and AD-5584 are notable for their brain-penetrant properties and specific binding affinity to ACSS2.
Properties
Molecular Formula |
C22H26N2O |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(2S)-2-amino-2-cyclopropyl-1-(3,3-diphenylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C22H26N2O/c23-20(17-12-13-17)21(25)24-15-7-14-22(16-24,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,17,20H,7,12-16,23H2/t20-/m0/s1 |
InChI Key |
RVDAHWSYHUHTAL-FQEVSTJZSA-N |
Isomeric SMILES |
C1CC(CN(C1)C(=O)[C@H](C2CC2)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(C2CC2)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B12372316.png)
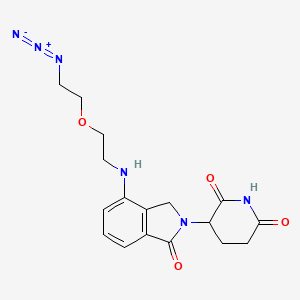
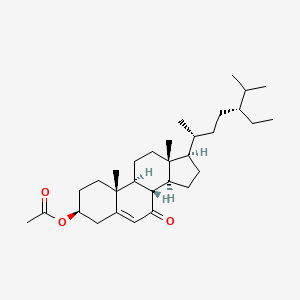

![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)
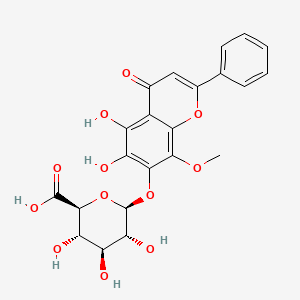
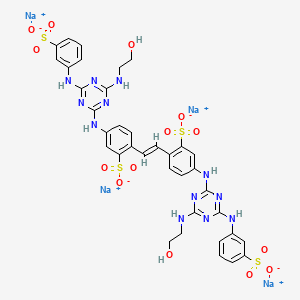


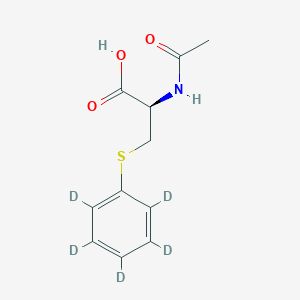
![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)

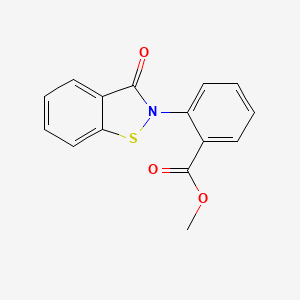
![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)
